

DS88790512 supplier and purchasing information

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Compound of Interest		
Compound Name:	DS88790512	
Cat. No.:	B10819894	Get Quote

DS88790512: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DS88790512**, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The information compiled herein is intended to support research and drug development efforts by providing comprehensive supplier and purchasing information, detailed technical data, experimental protocols, and insights into its mechanism of action.

Supplier and Purchasing Information

DS88790512 is available for research purposes from various chemical suppliers. Researchers should note that this compound is for research use only and not for patient use.[1]

Supplier	Available Sizes	Contact Information
MedChemExpress	50 mg, 100 mg, 250 mg	Quotation required for pricing. [1]
Tebubio	25 mg, 50 mg, 100 mg	Pricing available on the website.[2]

Technical Data



DS88790512 is a bicyclo[4.3.0]nonane derivative identified as a potent, selective, and orally bioavailable blocker of the TRPC6 ion channel.[3] Its development was guided by increasing the three-dimensionality of the molecular structure to enhance potency and selectivity.

Property	Value	Reference
CAS Number	2231089-95-3	[1][2]
Molecular Formula	C22H29N3O2	[4]
Molecular Weight	367.48 g/mol	[4]
IC50 (TRPC6)	11 nM	[1][3]
Storage Temperature	-20°C or Room Temperature	[1][2]
Shipping Conditions	Room temperature in the continental US; may vary elsewhere.[1]	

Mechanism of Action: TRPC6 Inhibition and Downstream Signaling

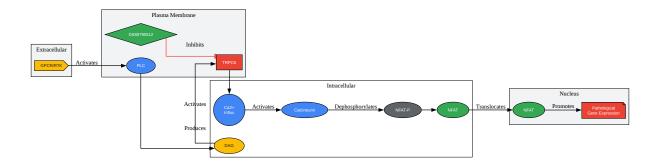
DS88790512 exerts its effects by directly inhibiting the TRPC6 ion channel. TRPC6 is a non-selective cation channel that plays a crucial role in calcium (Ca2+) signaling.[2] Dysregulation of TRPC6 activity has been implicated in a variety of pathological conditions, including cardiac hypertrophy and renal diseases.

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 stimulates the release of Ca2+ from intracellular stores, DAG directly activates TRPC6 channels at the plasma membrane, leading to an influx of extracellular Ca2+.

This rise in intracellular Ca2+ activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting



the expression of genes involved in pathological processes such as cardiac remodeling.[5] By blocking TRPC6, **DS88790512** attenuates this Ca2+-calcineurin-NFAT signaling cascade.



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Figure 1. TRPC6 signaling pathway and the inhibitory action of DS88790512.

Experimental Protocols

The following are generalized protocols for assessing the activity of **DS88790512**. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell-Based TRPC6 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **DS88790512** on TRPC6 channels using a calcium flux assay.



Materials:

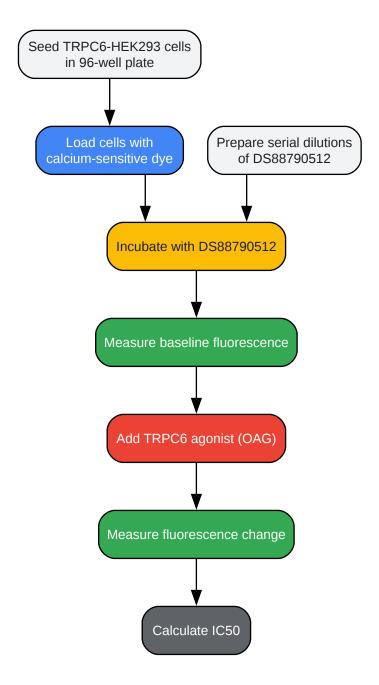
- HEK293 cells stably expressing human TRPC6
- Cell culture medium (e.g., DMEM with 10% FBS)
- DS88790512
- TRPC6 agonist (e.g., OAG 1-oleoyl-2-acetyl-sn-glycerol)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the TRPC6-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **DS88790512** in the assay buffer.
- Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution as per the manufacturer's instructions.
- Compound Incubation: After washing to remove excess dye, add the various concentrations
 of DS88790512 to the wells and incubate for the desired time.
- Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader.
- Agonist Stimulation: Add the TRPC6 agonist to all wells to stimulate calcium influx.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.



 Data Analysis: Calculate the change in fluorescence in response to the agonist for each concentration of DS88790512. Determine the IC50 value by fitting the data to a doseresponse curve.



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Figure 2. Workflow for a cell-based TRPC6 inhibition assay.

NFAT Reporter Assay



This protocol outlines a method to assess the effect of **DS88790512** on the TRPC6-mediated activation of the NFAT signaling pathway.

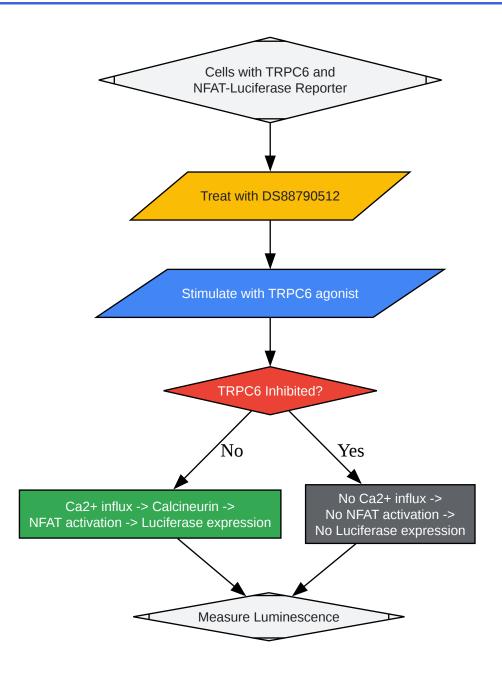
Materials:

- Cells co-transfected with TRPC6 and an NFAT-luciferase reporter construct
- Cell culture medium
- DS88790512
- TRPC6 agonist (e.g., Angiotensin II)
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Transfection and Seeding: Co-transfect cells with plasmids for TRPC6 and the NFATluciferase reporter. Seed the transfected cells into 96-well plates.
- Compound Treatment: Treat the cells with varying concentrations of **DS88790512**.
- Stimulation: Stimulate the cells with a TRPC6 agonist to activate the signaling pathway.
- Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
- Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
- Luminescence Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and plot the results against the concentration of DS88790512 to determine its inhibitory effect on NFAT activation.





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Figure 3. Logical flow of the NFAT reporter assay to assess DS88790512 activity.

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